molecular formula C23H20N4O4 B11111247 (2E)-3-(2-Methoxyphenyl)-N-({N'-[(3E)-2-oxo-1-(prop-2-YN-1-YL)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)prop-2-enamide

(2E)-3-(2-Methoxyphenyl)-N-({N'-[(3E)-2-oxo-1-(prop-2-YN-1-YL)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)prop-2-enamide

Cat. No.: B11111247
M. Wt: 416.4 g/mol
InChI Key: OKOCTIOLFYCLCC-ZEADIXPESA-N
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Description

(2E)-3-(2-Methoxyphenyl)-N-({N’-[(3E)-2-oxo-1-(prop-2-YN-1-YL)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)prop-2-enamide is a complex organic compound with a unique structure that includes a methoxyphenyl group, an indole moiety, and a hydrazinecarbonyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-Methoxyphenyl)-N-({N’-[(3E)-2-oxo-1-(prop-2-YN-1-YL)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)prop-2-enamide typically involves multiple stepsThe final step involves the coupling of the methoxyphenyl group with the indole derivative under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-Methoxyphenyl)-N-({N’-[(3E)-2-oxo-1-(prop-2-YN-1-YL)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents such as ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and reaction time are optimized to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

(2E)-3-(2-Methoxyphenyl)-N-({N’-[(3E)-2-oxo-1-(prop-2-YN-1-YL)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (2E)-3-(2-Methoxyphenyl)-N-({N’-[(3E)-2-oxo-1-(prop-2-YN-1-YL)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Properties

Molecular Formula

C23H20N4O4

Molecular Weight

416.4 g/mol

IUPAC Name

(E)-N-[2-[(2-hydroxy-1-prop-2-ynylindol-3-yl)diazenyl]-2-oxoethyl]-3-(2-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C23H20N4O4/c1-3-14-27-18-10-6-5-9-17(18)22(23(27)30)26-25-21(29)15-24-20(28)13-12-16-8-4-7-11-19(16)31-2/h1,4-13,30H,14-15H2,2H3,(H,24,28)/b13-12+,26-25?

InChI Key

OKOCTIOLFYCLCC-ZEADIXPESA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C/C(=O)NCC(=O)N=NC2=C(N(C3=CC=CC=C32)CC#C)O

Canonical SMILES

COC1=CC=CC=C1C=CC(=O)NCC(=O)N=NC2=C(N(C3=CC=CC=C32)CC#C)O

Origin of Product

United States

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